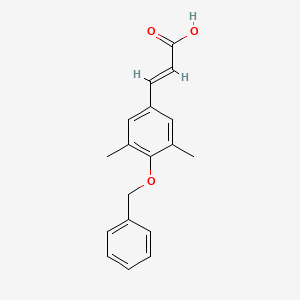
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid, also known as DMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a type of chalcone derivative, which is a class of organic compounds that exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has shown promising results in various scientific research applications. One of the most significant applications of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is in the field of cancer research. Studies have shown that (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has been shown to have a wide range of biochemical and physiological effects. Studies have shown that (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer to cells and animals without causing any adverse effects. However, one of the limitations of using (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is its low stability, which can lead to degradation over time. This can affect the reproducibility of experiments and the accuracy of results.
Zukünftige Richtungen
There are several future directions for the research on (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid. One of the areas of interest is the development of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid, which can provide insights into its potential therapeutic applications. Additionally, the synthesis of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid derivatives with improved stability and efficacy can also be explored.
Synthesemethoden
The synthesis of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with acetophenone in the presence of a base catalyst such as potassium hydroxide. The resulting chalcone is then subjected to a Wittig reaction with a phosphonium ylide to produce (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid. The overall yield of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid synthesis is around 50%, and the purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-10-16(8-9-17(19)20)11-14(2)18(13)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWZPZNSASYKB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)
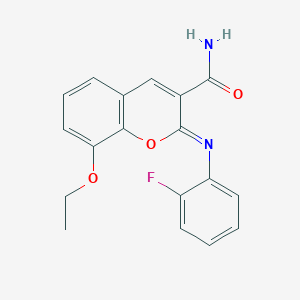
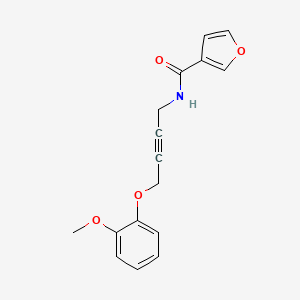
![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)
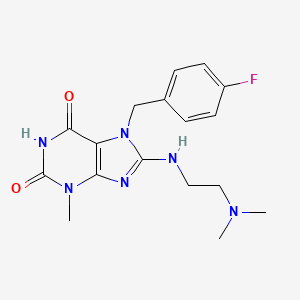
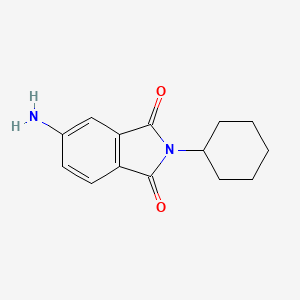
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)
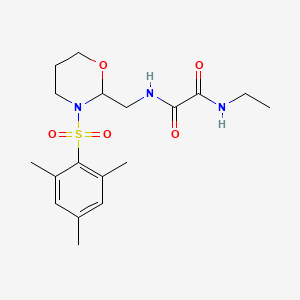
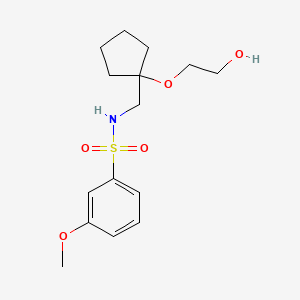
![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)
![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)
![3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2726228.png)